4-Keto stearic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

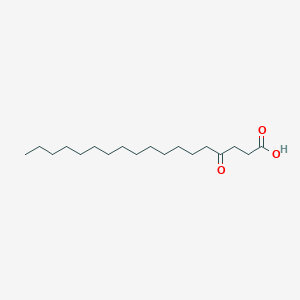

4-keto stearic acid is a long-chain fatty acid.

Analyse Chemischer Reaktionen

Catalytic Oxidation with Manganese Salts

4-Keto stearic acid undergoes oxidative cleavage in the presence of manganese-based catalysts under aerobic conditions. A study using analogous 12-ketostearic acid demonstrated that oxidation with manganese(II) stearate at 100–120°C yields shorter-chain diacids (e.g., C10–C12 diacids) via cleavage of the carbon chain adjacent to the ketone group . For this compound, a similar mechanism would likely produce succinic acid (C4) and tetradecanedioic acid (C14) , though experimental confirmation is needed.

Key Conditions :

-

Catalyst: Manganese(II) stearate (0.1–0.2% w/w)

-

Temperature: 100–120°C

-

Oxidant: Air (215 mL/min)

-

Solvent: Stearic acid melt

Hydrogenation to Hydroxystearic Acid

The ketone group in this compound can be reduced to a hydroxyl group using hydrogenation catalysts. For example, microbial reduction of 10-ketostearic acid by Sphingobacterium spp. produces 10-hydroxystearic acid . By analogy, this compound would yield 4-hydroxystearic acid under similar conditions.

Proposed Pathway :

-

Catalytic Hydrogenation :

4 KSA+H2Pd C4 HSA

(Conditions: 50–100°C, 1–5 bar H2) -

Enzymatic Reduction :

NADH-dependent reductases selectively reduce the ketone to a hydroxyl group .

Ketonization and Decarboxylation

Under high-temperature, catalyst-free conditions, stearic acid undergoes ketonization to form 18-pentatriacontanone . For this compound, thermal treatment (300–365°C) in an inert solvent like dodecane may lead to:

-

Decarboxylation : Loss of CO2 to form heptadecane.

-

Cross-Ketonization : Reaction with another fatty acid to form asymmetric ketones (e.g., 4-ketostearic acid + palmitic acid → C18-C16 ketone) .

Kinetic Behavior :

-

Zero-order kinetics observed for stearic acid ketonization .

-

Activation energy for decarboxylation: ~150 kJ/mol (estimated for analogous systems) .

Solid Base-Catalyzed Pathways

Solid base catalysts (e.g., Mg-Al mixed metal oxides) promote ketonic decarboxylation of fatty acids to alkanones . For this compound, this reaction would likely yield 17-pentatriacontanone (C35 ketone) via:

-

Adsorption on basic sites.

-

Enolization and nucleophilic attack.

Experimental Data for Stearic Acid :

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Ketone (%) |

|---|---|---|---|

| Mg-Al MMO | 350 | 85 | 92 |

| Co-Al MMO | 350 | 78 | 88 |

Radical-Mediated Cross-Coupling

α-Keto acids (e.g., pyruvic acid) generate radicals under UV light, which can cross-react with fatty acids . While this compound itself is not photoactive, it may participate in radical recombination with photoinitiators:

Example Reaction :

4 KSA+CH3COCOOHhνC21H40O5 (cross-product) .

Observed Trends :

-

Radical coupling favors formation of esters or ethers.

-

Product distribution depends on initiator concentration and UV intensity.

Microbial Oxidation

Bacterial strains like Sphingobacterium thalpophilum oxidize unsaturated fatty acids to ketostearic acids . While this compound is not a natural substrate, engineered enzymes (e.g., cytochrome P450 monooxygenases) could hydroxylate or further oxidize the ketone group.

Eigenschaften

CAS-Nummer |

16694-30-7 |

|---|---|

Molekularformel |

C18H34O3 |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

4-oxooctadecanoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h2-16H2,1H3,(H,20,21) |

InChI-Schlüssel |

NARNRJNUUFXXBI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)CCC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCC(=O)CCC(=O)O |

Key on ui other cas no. |

16694-30-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.